3-Rxgsd 3-Rxgsd
Brand Name: Vulcanchem
CAS No.: 139979-76-3
VCID: VC21192236
InChI: InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1
Molecular Formula: C56H92O27
Molecular Weight: 1197.3 g/mol

3-Rxgsd

CAS No.: 139979-76-3

Cat. No.: VC21192236

Molecular Formula: C56H92O27

Molecular Weight: 1197.3 g/mol

* For research use only. Not for human or veterinary use.

3-Rxgsd - 139979-76-3

Specification

CAS No. 139979-76-3
Molecular Formula C56H92O27
Molecular Weight 1197.3 g/mol
IUPAC Name (2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol
Standard InChI InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1
Standard InChI Key KADIFLZXWRELEB-VSVOSOTASA-N
Isomeric SMILES C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1

Introduction

Chemical Identity and Nomenclature

3-Rxgsd represents an abbreviated designation for a complex steroid glycoside with full chemical name 3-O-((Rhamnopyranosyl-(1-3)-Xylopyranosyl-(1-2)-)(Glucopyranosyl-(1-3))-Glucopyranosyl-(1-3)-Glucopyranosyl)Spirostan-2,3-Diol . This compound has been assigned CAS Registry Number 139979-76-3 and possesses a precise molecular architecture that contributes to its biological properties.

The systematic nomenclature reflects the compound's structural complexity, particularly its elaborate glycosidic components attached to a spirostan backbone. The abbreviated name "3-Rxgsd" likely derives from its structural features—the "3" indicating the position of attachment on the spirostan core, while "Rxgsd" may represent the complex arrangement of rhamnopyranosyl, xylopyranosyl, and glucopyranosyl sugar moieties.

Physical and Chemical Properties

The physical and chemical properties of 3-Rxgsd are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Rxgsd

PropertyValueReference
Molecular FormulaC₅₆H₉₂O₂₇
Molecular Weight1197.33 g/mol
CAS Number139979-76-3
Calculated Density1.557 g/cm³
Physical StateSolid
Structural ClassificationSpirostan glycoside
SMILES Notation[C@@H]23C@@HCC4[C@@]3(CCC5C4CCC6[C@@]5(CC(O)C(C6)[C@@]7(OC@HCO)O[C@H]%10OC@@HCO)C)C

Structural Features and Classification

3-Rxgsd belongs to the broader class of spirostan steroid glycosides, which are characterized by a steroid skeleton containing a spiro ring system and various glycosidic attachments. The compound's core structure is based on the spirostan framework, which contains the characteristic 5:6:6:5:6 fused ring system with a spiro ketal moiety at C-22 position .

The glycosidic portion of 3-Rxgsd is particularly complex, featuring multiple sugar units attached in a specific sequence and orientation. The primary attachment site is at the 3-position of the spirostan nucleus, where a complex oligosaccharide chain is linked via an O-glycosidic bond. This chain includes glucopyranosyl units linked in specific sequences with rhamnopyranosyl and xylopyranosyl units .

Analytical Characterization Methods

The characterization of complex spirostan glycosides like 3-Rxgsd typically involves multiple complementary analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information about both the aglycone and glycosidic portions. For compounds similar to 3-Rxgsd, a combination of 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) is typically employed to elucidate the complete structure .

Mass spectrometry, particularly high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS), provides precise molecular weight determination and fragmentation patterns that help confirm structural features .

Chemical Derivatization and Hydrolysis

Acid hydrolysis followed by analysis of the released sugars and aglycone components is a common approach for structural confirmation. For related compounds, researchers have employed acid hydrolysis with HCl-MeOH followed by TLC or GCMS analysis to identify the constituent sugar units .

Chromatographic Techniques

Isolation and purification of spirostan glycosides typically employ a combination of:

  • Normal phase column chromatography (NPCC) with silica gel

  • Reversed-phase column chromatography (RPCC) with RP-18 silica gel

  • High-performance liquid chromatography (HPLC)

These techniques, often used sequentially with different solvent systems, enable the separation of complex glycoside mixtures .

Comparison with Related Compounds

3-Rxgsd shares structural similarities with several characterized spirostan glycosides. Table 2 presents a comparison of 3-Rxgsd with selected related compounds.

Table 2: Comparison of 3-Rxgsd with Related Spirostan Glycosides

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesReference
3-RxgsdC₅₆H₉₂O₂₇1197.33Spirostan-2,3-diol with complex rhamnopyranosyl, xylopyranosyl, and glucopyranosyl attachments
Progenin III palmitateC₅₅H₉₂O₁₃961.66(25R)-spirost-5-en-3β-yl O-α-L-rhamnopyranosyl-(1→2)-[6-O-palmitoyl]-O-β-D-glucopyranoside
Asparagoside F-1035.2(25S)-5β-spirostan-3β-yl β-D-glucopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside
Persicoside A--(25S)-spirostan-2α,3β,6β-triol 3-O-[β-D-glucopyranosyl-(1→3)][β-D-xylopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside

While these compounds share the basic spirostan skeleton, they differ in their glycosylation patterns, the nature of the sugar units, and the presence of additional functional groups. These structural differences likely contribute to variations in their biological activities and physicochemical properties.

Research Challenges and Future Directions

Several challenges and opportunities exist in the study of complex spirostan glycosides like 3-Rxgsd:

Isolation and Purification Challenges

The structural complexity and similar polarity of spirostan glycosides in plant extracts present significant isolation challenges. Future research may benefit from improved separation techniques such as countercurrent chromatography or more selective extraction methods targeting specific structural features.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 3-Rxgsd with structurally related compounds could provide valuable insights into the structural features responsible for biological activities. Such studies may guide the development of synthetic analogues with enhanced properties.

Mechanism of Action Investigations

For related spirostan glycosides with established bioactivities, understanding the molecular mechanisms of action remains an important research direction. Studies using modern molecular biology techniques, including proteomics and transcriptomics, could elucidate interaction pathways with biological targets.

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